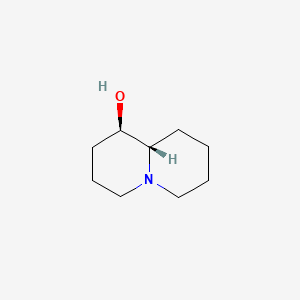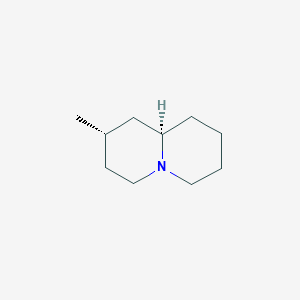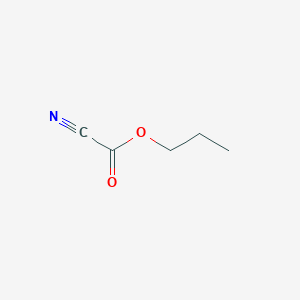-lambda~5~-phosphane CAS No. 13916-21-7](/img/structure/B14729354.png)
[Bis(trimethylstannyl)methylidene](triphenyl)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(trimethylstannyl)methylidene-lambda~5~-phosphane: is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to a triphenyl group and a bis(trimethylstannyl)methylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(trimethylstannyl)methylidene-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with bis(trimethylstannyl)methylidene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a solvent like tetrahydrofuran (THF) and a catalyst to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis(trimethylstannyl)methylidene-lambda~5~-phosphane can undergo oxidation reactions, leading to the formation of phosphine oxides.
Reduction: The compound can be reduced to form various phosphine derivatives.
Substitution: It can participate in substitution reactions where the trimethylstannyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and ozone (O₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are commonly employed.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Various phosphine derivatives.
Substitution: Compounds with different functional groups replacing the trimethylstannyl groups.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals.
Biological Probes: It can be used as a probe in biological studies to investigate various biochemical pathways.
Industry:
Polymer Chemistry: The compound is used in the synthesis of polymers with specific properties, such as conductivity and thermal stability.
Electronics: It is employed in the fabrication of electronic devices, including semiconductors and sensors.
Mecanismo De Acción
The mechanism by which Bis(trimethylstannyl)methylidene-lambda~5~-phosphane exerts its effects involves its interaction with various molecular targets. The phosphorus atom in the compound can coordinate with metal centers, forming stable complexes that are active in catalytic processes. The trimethylstannyl groups can undergo substitution reactions, allowing the compound to participate in a wide range of chemical transformations. The pathways involved include coordination chemistry and organometallic reactions.
Comparación Con Compuestos Similares
Triphenylphosphine: A widely used ligand in coordination chemistry.
Bis(trimethylstannyl)methane: A compound with similar trimethylstannyl groups but different overall structure.
Phosphine Oxides: Compounds formed by the oxidation of phosphines.
Uniqueness: Bis(trimethylstannyl)methylidene-lambda~5~-phosphane is unique due to the combination of its triphenylphosphine and bis(trimethylstannyl)methylidene groups. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds. Its ability to form stable complexes with metals and participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
13916-21-7 |
|---|---|
Fórmula molecular |
C25H33PSn2 |
Peso molecular |
601.9 g/mol |
Nombre IUPAC |
bis(trimethylstannyl)methylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C19H15P.6CH3.2Sn/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;;;;;;;;/h2-16H;6*1H3;; |
Clave InChI |
UHSGXJWJHLCCMN-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





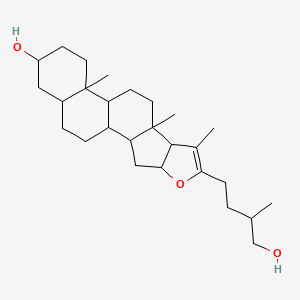
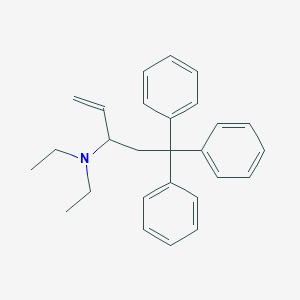

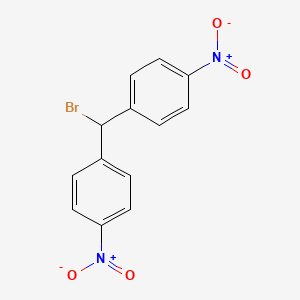
![2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione](/img/structure/B14729334.png)
![7-[2-(Morpholin-4-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14729338.png)
